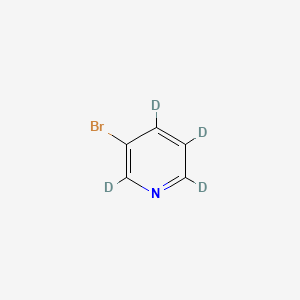
3-Bromopyridine-D4
Cat. No. B571381
Key on ui cas rn:
66148-14-9
M. Wt: 162.022
InChI Key: NYPYPOZNGOXYSU-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


In a 100 ml RBF, 3-bromopyridine (1.220 mL, 12.66 mmol) was taken in xylenes (20 mL). To this was added tris(dibenzylideneacetone)dipalladium(0) (0.232 g, 0.25 mmol), tri-t-butylphosphine (10%wt in Hexane) (1.281 g, 0.63 mmol) and sodium tert-butoxide (1.825 g, 18.99 mmol). Then piperazine (6.54 g, 75.95 mmol) was added to RM and the RM was then heated at 130 °C for 5 hrs. The reaction was monitored by LCMS. It did not show formation of product. The RM was discarded.





Quantity
0.000253 mol
Type
catalyst
Reaction Step Five

Yield
0%
Identifiers


|
CUSTOM
|
163
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.019 mol
|
|
Type
|
reagent
|
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.02 L
|
|
Type
|
solvent
|
|
Smiles
|
CC1=CC=C(C=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.076 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CNCCN1
|
Step Four
|
Name
|
|
|
Quantity
|
0.0127 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CN=C1)Br
|
Step Five
|
Name
|
|
|
Quantity
|
0.000633 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)(C)P(C(C)(C)C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.000253 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CN(CCN1)C2=CN=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 0% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
